Product packaging for 6,7-Difluoro-1-methyl-1,3-benzimidazole(Cat. No.:CAS No. 1352318-37-6)

6,7-Difluoro-1-methyl-1,3-benzimidazole

Cat. No.: B597541
CAS No.: 1352318-37-6
M. Wt: 168.147
InChI Key: PFYZSWKRVVPXTN-UHFFFAOYSA-N
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Description

6,7-Difluoro-1-methyl-1,3-benzimidazole is a fluorinated aromatic heterocycle that serves as a key synthon in medicinal chemistry and drug discovery. The benzimidazole core is a privileged scaffold in pharmacology, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The strategic incorporation of fluorine atoms at the 6 and 7 positions can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for optimizing lead compounds . This compound is particularly useful in palladium-catalyzed direct arylation reactions, where it demonstrates excellent regioselectivity for functionalization at the C2 position. This allows researchers to efficiently create diverse libraries of complex biaryl structures for biological screening without affecting the difluoro-substituted benzene ring . Such synthetic utility underscores its role in exploring structure-activity relationships (SAR), especially since substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are known to profoundly influence biological activity against various targets like cyclooxygenase (COX) and cannabinoid receptors . Researchers leverage this reagent to develop novel therapeutic agents, building upon the established importance of fluoro-substituted benzimidazole units in several approved drugs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2N2 B597541 6,7-Difluoro-1-methyl-1,3-benzimidazole CAS No. 1352318-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-difluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-12-4-11-6-3-2-5(9)7(10)8(6)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYZSWKRVVPXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718355
Record name 6,7-Difluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-37-6
Record name 6,7-Difluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6,7 Difluoro 1 Methyl 1,3 Benzimidazole and Its Derivatives

Strategic Approaches to the Benzimidazole (B57391) Ring System with Fluorine Substitution

The synthesis of fluorinated benzimidazoles relies on either constructing the heterocyclic ring from pre-fluorinated precursors or by introducing fluorine atoms onto a pre-formed benzimidazole scaffold.

The most traditional and direct method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or its derivative. For fluorine-substituted benzimidazoles, this requires a correspondingly substituted o-phenylenediamine.

The synthesis of 5-fluoro-benzimidazole derivatives, for instance, has been achieved through the condensation of 5-substituted-1,2-phenylenediamine with methyl-4-formylbenzoate. nih.gov This reaction can be efficiently carried out under microwave conditions, demonstrating a blend of classical and modern techniques. nih.gov A widely used approach for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves heating an o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst, like 4N hydrochloric acid. Similarly, reactions with aldehydes followed by an oxidative cyclization step also yield the desired benzimidazole core.

Table 1: Classical Synthesis of Fluorinated Benzimidazoles

Starting Materials Reagents/Conditions Product Yield Citation
5-substituted-1,2-phenylenediamine, Methyl-4-formylbenzoate DMF, Sodium disulfite, Microwave (240°C, 10 bar) Methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate 85% nih.gov
o-phenylenediamine, N-substituted formamides Zinc catalyst, Poly(methylhydrosiloxane) 2-unsubstituted benzimidazoles Good organic-chemistry.org
o-phenylenediamines, Aromatic aldehydes Fluorescein photocatalyst, Visible light, Air 2-aryl-benzimidazoles Moderate to Excellent rsc.org

Direct regioselective fluorination of the benzimidazole core is challenging; therefore, methods often focus on building the ring from fluorinated starting materials. However, advanced techniques for introducing fluorinated groups onto the heterocyclic system are emerging.

A notable strategy involves a visible-light-promoted radical cyclization to synthesize difluoromethyl-substituted polycyclic imidazoles. nih.gov This eco-friendly approach utilizes readily available difluoroacetic acid (CF₂HCO₂H) as the radical source with benzimidazoles containing unactivated alkenes. nih.gov The reaction proceeds without a metal catalyst or external photocatalyst, generating a CF₂H radical that adds to the alkene, followed by an intramolecular cyclization to form the fused ring system. nih.gov This method has been successfully applied to produce a range of CF₂H-substituted bicyclic and tricyclic imidazoles in good to excellent yields. nih.gov

N-Methylation Strategies for 1-Substituted Benzimidazoles

The synthesis of 6,7-difluoro-1-methyl-1,3-benzimidazole from its NH-precursor, 6,7-difluorobenzimidazole, requires a regioselective N-methylation. The electronic asymmetry introduced by the fluorine atoms at positions 6 and 7 influences the acidity of the two imidazole (B134444) nitrogens (N1 and N3), potentially leading to a mixture of isomers upon methylation.

An efficient method for the regioselective N-methylation of (benz)imidazoles has been developed to specifically yield the more sterically hindered isomer, which is often the minor product in conventional reactions. nih.gov This methodology employs mild reaction conditions and demonstrates a high tolerance for various functional groups, making it a valuable tool for controlling the position of the methyl group in asymmetrically substituted benzimidazoles. nih.gov The reaction of a carbonitrile with N-methyl-1,2-phenylenediamine mediated by sodium hydride (NaH) also provides a direct route to N-methylbenzimidazoles. organic-chemistry.org

Microwave-Assisted Synthesis and Green Chemistry Innovations in Benzimidazole Formation

Microwave-assisted organic synthesis has become a key tool for green chemistry, significantly reducing reaction times, improving yields, and often allowing for solvent-free conditions. researchgate.netjocpr.commdpi.com The synthesis of benzimidazole derivatives is particularly amenable to this technology.

Protocols using microwave irradiation have been established for synthesizing 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes under solvent-free conditions, with a catalytic amount of Er(OTf)₃. mdpi.com This method dramatically reduces reaction times from hours to minutes and increases yields to near-quantitative levels. mdpi.com Catalyst-free microwave-assisted methods have also been developed, further enhancing the green credentials of the synthesis. researchgate.netscilit.com These techniques offer a rapid and high-yielding alternative to traditional heating methods for producing a diverse library of benzimidazole derivatives. researchgate.netjocpr.comscilit.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

Method Reaction Time Yield Conditions Citation
Conventional Heating 60 min 61.4% Solvent-based, external heating mdpi.com
Microwave-Assisted 5 min 99.9% Solvent-free, Er(OTf)₃ catalyst mdpi.com
Microwave-Assisted 5-10 min 94-98% Catalyst-free scilit.com

Radical Cascade Cyclization Approaches to Fluorinated Benzimidazoles

Radical cascade cyclizations represent a powerful and modern strategy for constructing complex polycyclic heterocyclic systems. mdpi.com These methods have been successfully applied to the synthesis of fused benzimidazole derivatives.

One approach involves a silver-mediated cascade trifluoromethylthiolation/cyclization of benzimidazoles bearing unactivated alkene side chains. rsc.org This method uses AgSCF₃ as the trifluoromethylthiolating reagent to generate a radical that initiates a cyclization cascade, ultimately forming trifluoromethylthiolated tricyclic imidazole derivatives. rsc.org Another innovative strategy is the use of visible-light-driven or electrochemical methods to initiate the radical cascade. nih.govacs.orgresearchgate.net For example, a manganese-catalyzed electrochemical radical cascade cyclization has been developed to synthesize benzo jocpr.commdpi.comimidazo[2,1-a]isoquinolin-6(5H)-one derivatives, demonstrating a sustainable approach that avoids exogenous oxidants. acs.orgresearchgate.net These radical-based methods are distinguished by their operational simplicity, good functional group tolerance, and ability to rapidly build molecular complexity. rsc.orgnih.gov

Chemoenzymatic Synthesis of Fluorinated Benzimidazole Analogues

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of synthetic chemistry to create complex molecules. While direct chemoenzymatic routes to fluorinated benzimidazoles are not yet widely reported, the principles have been established for other classes of fluorinated natural products and could be adapted.

A key strategy involves the biosynthetic incorporation of fluorine into complex polyketides. nih.gov This has been achieved by engineering a polyketide synthase (PKS) to accept fluorinated extender units. nih.gov Specifically, the native acyltransferase (AT) domain of the PKS, which selects the building blocks for polyketide chain extension, is replaced with a more tolerant domain from a fatty acid synthase (FAS). nih.gov This hybrid enzyme can then utilize synthetic fluoromalonyl-CoA or fluoromethylmalonyl-CoA to introduce fluorine or fluoro-methyl groups into the final molecular scaffold. nih.gov This pioneering work demonstrates the feasibility of using engineered enzymes to create novel fluorinated compounds, a strategy that holds future promise for the synthesis of complex fluorinated benzimidazole analogues.

Challenges and Future Directions in Sustainable Synthetic Methodologies

While significant progress has been made in synthesizing benzimidazole derivatives, several challenges remain, particularly in developing truly sustainable and efficient processes. The future of benzimidazole synthesis is intrinsically linked to the principles of green chemistry. ijarsct.co.inresearchgate.net

Challenges:

Harsh Reaction Conditions: Many traditional synthetic routes for benzimidazoles rely on high temperatures and strong acids or bases, which are energy-intensive and require specialized equipment. jksus.org

Hazardous Materials: The use of toxic organic solvents, expensive catalysts, and hazardous reagents is common in many established procedures, posing environmental and safety risks. jksus.orgijarsct.co.in

Solubility Issues: A major hurdle in adopting water as a green solvent is the poor solubility of many organic substrates, which can hinder reaction rates and efficiency. researchgate.net

Fluorinated Precursors: The synthesis of specifically fluorinated compounds can be challenging due to the limited availability and high cost of fluorinated starting materials. Furthermore, the presence of fluorine atoms can alter the reactivity of the molecule, requiring tailored reaction conditions. mdpi.com

Future Directions:

The future of benzimidazole synthesis is geared towards overcoming these challenges by embracing innovative and sustainable technologies. researchgate.net

Green Solvents and Catalysts: The use of water, ionic liquids, and deep eutectic solvents as reaction media will continue to be a major focus. jksus.orgmdpi.com Developing non-toxic, recyclable catalysts, such as zeolites or enzyme-based systems, is also a key research area. mdpi.com

Energy-Efficient Methodologies: Techniques like microwave irradiation and ultrasound are being increasingly adopted to reduce reaction times from hours to minutes, thereby lowering energy consumption and often improving product yields and purity. nih.govijarsct.co.in

Flow Chemistry and High-Throughput Synthesis: Integrated continuous flow systems offer precise control over reaction parameters, enhanced safety, and easier scalability, making them ideal for industrial applications. nih.gov Coupled with solid-phase synthesis, these methods can accelerate the discovery of new derivatives. researchgate.net

One-Pot and Tandem Reactions: Designing synthetic routes where multiple reaction steps occur in a single vessel without isolating intermediates minimizes solvent use, purification steps, and waste generation. tandfonline.com

Computational Chemistry: The use of computational tools to model reaction mechanisms and predict reactivity can help in designing more efficient synthetic pathways and novel catalysts, thereby reducing the need for extensive empirical experimentation. researchgate.net

The table below outlines the primary challenges in benzimidazole synthesis and the corresponding future-oriented solutions.

Challenge Future Direction / Sustainable Solution Citation
Harsh Reaction Conditions & High Energy UseMicrowave-assisted and ultrasound-assisted synthesis; photochemistry. nih.govijarsct.co.in
Use of Toxic Solvents and ReagentsReactions in water, ionic liquids, or solvent-free conditions; use of green or recyclable catalysts (e.g., zeolites). jksus.orgijarsct.co.inmdpi.com
Poor Solubility in Green SolventsUse of surfactants (e.g., SDS) in aqueous media; phase-transfer catalysis. researchgate.netlookchem.com
Low Atom Economy and Chemical WasteDevelopment of one-pot, tandem reactions; catalytic cycles that minimize waste. tandfonline.com
Tedious, Time-Consuming ProcessesHigh-throughput screening (HTS) methods; solid-phase synthesis; integrated flow chemistry systems. nih.govresearchgate.net
Cost and Availability of PrecursorsDevelopment of synthetic routes from bio-based feedstocks and readily available materials. ijarsct.co.in

By focusing on these future directions, the field of synthetic chemistry can continue to produce valuable compounds like this compound in a manner that is not only efficient and cost-effective but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of the 6,7 Difluoro 1 Methyl 1,3 Benzimidazole Core

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Fluorinated Benzene (B151609) Ring

The presence of two fluorine atoms on the benzene ring of 6,7-difluoro-1-methyl-1,3-benzimidazole profoundly influences its susceptibility to aromatic substitution reactions. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, it also possesses a lone pair of electrons that can be donated to the aromatic system through a resonance effect (+M), which is ortho- and para-directing.

For electrophilic aromatic substitution , the substitution is expected to occur at the less sterically hindered and electronically least deactivated positions. The directing effects of the substituents are summarized in the table below.

PositionInductive Effect of F at C6Inductive Effect of F at C7Resonance Effect of F at C6Resonance Effect of F at C7Imidazole (B134444) Ring EffectOverall Predicted Reactivity
C4 Weak -IWeak -IOrtho-directingMeta-directingOrtho-directingMost likely site for electrophilic attack
C5 Ortho-directingOrtho-directingPara-directingOrtho-directingPara-directingLess likely due to stronger deactivation

Conversely, the electron-deficient nature of the fluorinated benzene ring makes it susceptible to nucleophilic aromatic substitution (SNAr) . The fluorine atoms themselves can act as leaving groups, particularly when activated by strong electron-withdrawing groups or under forcing conditions. In SNAr reactions, the nucleophile attacks the carbon atom bearing the leaving group. The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. For this compound, nucleophilic attack could potentially occur at either C6 or C7, leading to the displacement of a fluoride ion. The regioselectivity would be influenced by the reaction conditions and the nature of the incoming nucleophile.

Reactivity of the Imidazole Nitrogen Atoms and the N-Methyl Substituent

The imidazole ring of this compound contains two nitrogen atoms with distinct electronic environments. The N1 atom is part of a tertiary amine, bonded to a methyl group and two carbon atoms within the ring system. The N3 atom, on the other hand, is a pyridine-like nitrogen with a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring.

This lone pair on the N3 nitrogen makes it the primary site of basicity and nucleophilicity within the imidazole moiety. It can be readily protonated by acids to form benzimidazolium salts and can act as a nucleophile in reactions such as alkylation, acylation, and coordination to metal centers. The electron-withdrawing effect of the difluorinated benzene ring is expected to reduce the basicity of the N3 nitrogen compared to a non-fluorinated analogue.

The N-methyl substituent at the N1 position is generally unreactive under typical synthetic conditions. The C-N bond is strong, and the methyl protons are not particularly acidic. However, under harsh conditions or in the presence of specific reagents, reactions involving the N-methyl group, such as demethylation, cannot be entirely ruled out, although they are not commonly observed.

Metal-Catalyzed Transformations and Cross-Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. While direct C-F bond activation for cross-coupling is challenging, it can be achieved under specific catalytic conditions, particularly with electron-deficient fluoroarenes. For this compound, palladium-catalyzed reactions could potentially be employed for C-F bond activation, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

More commonly, functionalization is achieved by first introducing a more reactive handle, such as a bromine or iodine atom, onto the benzene ring. A halo-substituted derivative of this compound would be an excellent substrate for a variety of cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. acs.org

Heck Reaction: Reaction with alkenes to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Furthermore, C-H activation represents a more atom-economical approach to functionalization. Palladium, rhodium, or iridium catalysts can mediate the direct coupling of C-H bonds with various partners. For this compound, C-H activation could potentially occur at the C2 position of the imidazole ring or at the C4 and C5 positions of the benzene ring, with the regioselectivity being dependent on the catalyst and directing group, if any.

Investigations into Reaction Mechanisms (e.g., Radical Pathways, Cyclization Mechanisms)

The introduction of fluorine atoms can influence reaction mechanisms. For instance, in some cases, reactions that proceed via ionic pathways in non-fluorinated analogues may involve radical intermediates in their fluorinated counterparts. Research on related fluorinated heterocycles suggests that radical pathways can be viable for functionalization. A study on visible-light-promoted radical cyclization of benzimidazoles bearing unactivated alkenes demonstrated that the benzimidazole (B57391) ring could tolerate electron-withdrawing groups such as fluorine, indicating the potential for radical-mediated transformations on the this compound core.

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Systematic Structural Modification of the Benzimidazole (B57391) Ring System

The modification of the core benzimidazole ring is a primary strategy for diversifying the chemical space of 6,7-Difluoro-1-methyl-1,3-benzimidazole. The versatility of this heterocyclic system allows for substitutions at various positions, which can significantly alter its interaction with biological targets. Key positions for modification on the benzimidazole ring are the C2, C4, C5, and C6 positions.

C2-Position Substitution : The C2 position is highly amenable to functionalization. A common approach involves the condensation of the parent o-phenylenediamine (B120857) derivative with various aldehydes or carboxylic acids. nih.govsemanticscholar.org This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The nature of the substituent at this position can profoundly influence the compound's biological activity by, for example, enhancing its binding to viral polymerases or proteases.

C5/C6-Position Modification : While the target molecule is already substituted at the 6 and 7 positions with fluorine, further modifications or replacements of these groups can be explored. For instance, the introduction of a nitrile group at the C6 position of a benzimidazole ring has been shown to result in excellent inhibition of Janus kinase 3 (JAK3). nih.gov Similarly, substitutions at the C5 and C6 positions can be crucial for modulating pharmacokinetic properties like absorption and stability.

Synthesis of N-Substituted Benzimidazole Analogues to Modulate Electronic Properties

The nitrogen atoms in the imidazole (B134444) portion of the benzimidazole ring are critical for its chemical character and biological interactions. The target compound is already methylated at the N1 position. Further exploration involves synthesizing analogues with different N-substituents to fine-tune the molecule's electronic properties.

The synthesis of N-substituted benzimidazoles can be achieved by reacting the parent benzimidazole with various functionalized halides in a basic medium. This allows for the introduction of a diverse range of alkyl, acyl, or more complex side chains. For example, substituting the N1 position with a benzyl group has been shown to enhance anti-inflammatory action in certain series. nih.gov The choice of the N-substituent can significantly impact the molecule's polarity, lipophilicity, and its ability to act as a hydrogen bond donor or acceptor, thereby modulating its interaction with target proteins.

A general synthetic approach is outlined below:

Reactant 1Reactant 2Reagents/ConditionsProduct TypeRef
6,7-Difluoro-1H-benzimidazoleSubstituted Halide (R-X)K₂CO₃, DMSO, 50°CN1-Substituted 6,7-Difluorobenzimidazole
4,5-Difluoro-o-phenylenediamineEthyl FormateHCl, Reflux6,7-Difluoro-1H-benzimidazole

This table presents a generalized synthetic pathway based on established methods for N-substitution.

Functionalization at the Benzene (B151609) and Imidazole Moieties for Expanded Chemical Space

To further expand the chemical diversity, functional groups can be introduced onto both the benzene and imidazole portions of the this compound scaffold. Such modifications are crucial for developing a library of compounds for screening and structure-activity relationship studies. researchgate.net

Benzene Moiety Functionalization : Electrophilic substitution reactions, such as nitration, can be employed. For instance, the nitration of 6,7-difluoro-3-methyl-1H-indazole in strongly acidic conditions leads to the formation of a 5-nitro derivative. researchgate.net Similar strategies could be adapted for the benzimidazole core, introducing nitro groups that can be further converted into amines or other functionalities.

Imidazole Moiety Functionalization : Beyond the N1 position, the C2 position of the imidazole ring is a primary site for introducing diverse substituents. This is often achieved by starting with a suitable o-phenylenediamine and condensing it with a functionalized aldehyde or carboxylic acid. nih.gov For example, reacting a diamine with glycolic acid can introduce a ((benzyloxy)-methyl) group at the C2 position. nih.gov

These functionalization strategies allow for the creation of derivatives with altered physical, chemical, and biological profiles, enabling a broader investigation of their potential applications.

Development of Hybrid Heterocyclic Architectures Incorporating Benzimidazole

Creating hybrid molecules by fusing or linking the benzimidazole scaffold with other heterocyclic systems is a powerful strategy to generate novel compounds with potentially synergistic or unique biological activities. researchgate.net The benzimidazole core acts as a "privileged structure" that can be combined with other pharmacologically active moieties.

Examples of this approach include:

Thiazolo[3,2-a]benzimidazoles : These fused systems can be synthesized from a benzimidazole precursor. For instance, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone has been prepared and used as a starting material for various 2-substituted derivatives containing other heterocyclic moieties like 1,3-thiazole or quinoxaline. researchgate.net

Imidazopyridine Hybrids : Researchers have developed hybrid compounds featuring an imidazopyridine core linked to a benzimidazole, aiming to improve pharmacokinetic properties for specific biological targets. mdpi.com

Benzimidazole-Pyrimidine Conjugates : N-alkylation of a benzimidazole carboxylate with a chloromethyl-pyrimidine can yield hybrid structures where the two heterocyclic systems are linked by a methylene bridge. nih.gov

These hybrid architectures significantly expand the structural complexity and potential target space compared to the simple benzimidazole core.

Structure-Activity Relationship (SAR) Studies in Pre-clinical Research Contexts

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of benzimidazole derivatives. nih.gov These studies involve systematically altering the chemical structure and evaluating the effects on a specific biological endpoint, providing critical insights for rational drug design. For analogues of this compound, SAR studies would focus on how specific modifications influence their desired activity, such as antiviral or anti-inflammatory effects. nih.gov

Key SAR insights from the broader benzimidazole literature that could guide the exploration of this specific compound include:

Substituents at C2 : The nature of the group at the C2 position is often a primary determinant of activity. An amide linker at this position can be crucial for inhibitory activity against targets like IRAK4, as its removal or replacement with urea or sulphonamide groups leads to a loss of inhibition. nih.gov

Substitution on the Benzene Ring : The position and electronic nature of substituents on the benzene ring significantly impact activity. nih.gov For example, substitutions at the 5- and 6-positions can be unfavorable for CXCR3 antagonism, whereas a methyl group at R3 (equivalent to N1) and chlorine at R2 (on a phenyl group at C2) showed maximum antagonism. nih.gov

N1-Substitution : The substituent at the N1 position can enhance activity. The substitution of a benzyl group at the 1-position has been found to increase anti-inflammatory action. nih.gov

A summary of potential SAR explorations for this compound is presented below:

Position of ModificationType of SubstituentPotential Impact on ActivityRationale/Example
C2 Aryl, Heteroaryl, Amide LinkersModulation of target binding affinityAmide bridge can be essential for kinase inhibition. nih.gov
N1 Alkyl, Benzyl, Other HeterocyclesAlteration of lipophilicity and potencyN-benzyl group can enhance anti-inflammatory effects. nih.gov
C4, C5 Small electron-donating/withdrawing groupsFine-tuning of electronic properties and target interactionSubstitutions at 5- and 6-positions can be unfavorable for some targets. nih.gov

By systematically applying these derivatization strategies and conducting thorough SAR studies, the therapeutic potential of the this compound scaffold can be fully explored in academic and pre-clinical research.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 6,7-Difluoro-1-methyl-1,3-benzimidazole. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional (2D) correlation experiments, a complete picture of the molecular connectivity can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The aromatic region would feature two signals corresponding to H-4 and H-5. Due to coupling with the adjacent fluorine atoms and with each other, these signals would appear as complex multiplets. The N-methyl group would present as a sharp singlet, typically in the range of 3.7-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. nih.govmdpi.com For this compound, eight distinct signals are anticipated. The carbons C-6 and C-7, being directly bonded to fluorine, would exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and appear at characteristically downfield shifts. The N-methyl carbon signal would be observed in the aliphatic region. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can aid in distinguishing between CH and quaternary carbons. arabjchem.org

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is crucial for characterization. nih.gov It is expected to show two distinct resonances for the non-equivalent F-6 and F-7 nuclei. The chemical shifts and coupling constants (both H-F and F-F) provide valuable structural information. researchgate.netresearchgate.net

2D NMR Techniques: To definitively assign all signals and confirm the structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks, which would confirm the adjacency of the H-4 and H-5 protons on the benzene (B151609) ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons (C-2, C-4, C-5, and the N-methyl carbon). sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.eduresearchgate.net It is critical for identifying the quaternary carbons by observing correlations from the N-methyl protons to C-2 and C-7a, and from the aromatic protons to various carbons in the bicyclic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can reveal through-space proximity between protons. A key expected correlation would be between the N-methyl protons and the H-7 proton, confirming the regiochemistry of methylation. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

Atom Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) Key HMBC Correlations
2 ~8.0 s ~144 H-4, N-CH₃
4 ~7.2-7.4 m ~110 H-5, C-5, C-7a
5 ~7.0-7.2 m ~115 H-4, C-4, C-6, C-7
6 - - ~148 (d, ¹JCF) H-5
7 - - ~145 (d, ¹JCF) H-5, N-CH₃
3a - - ~135 H-2, H-4, H-5
7a - - ~125 H-4, N-CH₃

Note: Predicted values are based on data for analogous benzimidazole (B57391) and fluorinated aromatic compounds. Actual experimental values may vary.

Mass Spectrometry (MS) in Reaction Pathway Elucidation and Product Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₈H₆F₂N₂). This is a critical step in confirming the identity of a newly synthesized compound.

Fragmentation Pathway: Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. scispace.comresearchgate.net The fragmentation pattern provides structural information that corroborates the proposed structure. A plausible fragmentation pathway for this compound would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for N-methylated compounds, leading to a stable cation.

Loss of hydrogen cyanide (HCN): Fragmentation of the imidazole (B134444) ring can lead to the expulsion of an HCN molecule.

Retro-Diels-Alder (RDA) reactions: While less common for this specific ring system, related heterocyclic compounds can undergo RDA-type fragmentations.

Sequential loss of fluorine: Cleavage of the strong C-F bond is less favorable but can occur under certain conditions.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Neutral Loss
168 [M]⁺ -
153 [M - CH₃]⁺ •CH₃
141 [M - HCN]⁺ HCN

Note: These are predicted fragmentation pathways based on general principles of mass spectrometry. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to study its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum reveals the characteristic vibrational modes of the molecule. Key expected absorption bands would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the imidazole and benzene rings are expected in the 1650-1450 cm⁻¹ region.

C-F stretching: The strong carbon-fluorine bond gives rise to intense absorption bands, typically in the 1300-1100 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations in the aromatic region (900-700 cm⁻¹) can provide information about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds and symmetric vibrations often give strong Raman signals. For this molecule, the symmetric breathing modes of the aromatic rings would be particularly Raman active.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 2980-2850 Medium
C=N Stretch 1620-1580 Medium-Strong
Aromatic C=C Stretch 1600-1450 Medium-Strong
C-F Stretch 1300-1100 Strong

Note: Frequencies are based on characteristic values for the respective functional groups. researchgate.netnist.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would confirm the connectivity and provide accurate data on bond lengths, bond angles, and torsion angles.

For this compound, a crystal structure would:

Confirm the planarity of the benzimidazole ring system.

Determine the orientation of the N-methyl group relative to the bicyclic core.

Reveal intermolecular interactions that govern the crystal packing. Due to the aromatic nature and the presence of fluorine atoms, interactions such as π-π stacking and C-H···F hydrogen bonds are likely to be observed. researchgate.net These interactions play a crucial role in the solid-state properties of the material.

Table 4: Expected Structural Parameters from X-ray Crystallography

Parameter Expected Value
C-F Bond Length ~1.35 Å
C=N Bond Length ~1.30 - 1.38 Å
N-C (methyl) Bond Length ~1.47 Å
Dihedral angle (Benzene/Imidazole) < 5°

Note: Values are based on typical bond lengths and interactions found in related heterocyclic crystal structures. nih.govmdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions within the molecule. The benzimidazole core is a known chromophore.

UV-Vis Absorption: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is expected to exhibit strong absorption bands in the UV region. These bands correspond to π → π* electronic transitions within the conjugated benzimidazole system. sci-hub.box The presence of fluorine and methyl substituents can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the parent 1-methylbenzimidazole. acs.orgnih.gov

Fluorescence Spectroscopy: Many benzimidazole derivatives are fluorescent. nih.gov Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may exhibit fluorescence. The emission spectrum, characterized by the wavelength of maximum emission (λₑₘ) and the quantum yield (Φf), provides insights into the nature of the excited state and de-excitation pathways. The fluorine substituents may influence the fluorescence properties through their electron-withdrawing nature.

Table 5: Expected Electronic Spectroscopy Data

Technique Parameter Expected Range
UV-Vis Absorption λₘₐₓ (π → π*) 240-250 nm
UV-Vis Absorption λₘₐₓ (π → π*) 270-290 nm

Note: Expected absorption maxima are based on studies of substituted benzimidazoles. sci-hub.box

Investigation of Biological Activities and Mechanistic Pathways Pre Clinical and in Vitro Focus

Antimicrobial Activity Studies (In Vitro against Pathogenic Microorganisms)

Fluorinated benzimidazole (B57391) derivatives have demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi. The presence of electron-withdrawing fluorine atoms on the benzimidazole or an attached phenyl ring generally enhances antimicrobial efficacy. acgpubs.org

Studies on various fluorinated benzimidazoles have shown significant activity. For instance, compound 18 , a 2-(m-fluorophenyl)-5-methylbenzimidazole derivative, displayed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) value of 31.25 μg/mL. acgpubs.org The same compound, along with its 5-unsubstituted analogue 14 (2-(m-fluorophenyl)-benzimidazole), also showed potent activity against the Gram-positive bacterium Bacillus subtilis, with an MIC of 7.81 μg/mL. acgpubs.org

The position and number of fluorine substituents play a crucial role. In one study, a difluoro-substituted triazole carbamate (B1207046) analog (4k ) showed potent activity against Staphylococcus aureus with an MIC of 6.25 µg/ml, comparable to the standard drug ciprofloxacin. researchgate.net Another study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives found that compounds with dimethyl substitutions on the benzimidazole ring, such as 3aq (2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole), exhibited high activity against Candida albicans with an MIC of 3.9 µg/mL. nih.gov

These findings suggest that the antimicrobial action of these compounds may stem from their ability to interfere with essential cellular processes in microorganisms, such as the synthesis of the cell wall or nucleic acids, a mechanism proposed for benzimidazoles due to their structural similarity to purines. ceon.rs

Table 1: In Vitro Antimicrobial Activity of Selected Fluorinated Benzimidazole Derivatives

Enzyme Inhibition Studies

The therapeutic potential of benzimidazole derivatives is often linked to their ability to inhibit specific enzymes crucial for the survival of pathogens or the progression of diseases.

HIV-1 Reverse Transcriptase (RT) : A significant area of research has been the development of benzimidazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. uctm.edu The compound NSC 625487 (1-(2',6'-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole) was identified as a potent and selective inhibitor of HIV-1 RT. uctm.edu Structure-activity relationship (SAR) studies revealed that a 2,6-dihalo substituted phenyl ring at the C-1 position of the benzimidazole system significantly enhanced anti-HIV activity. uctm.edu These NNRTIs bind to an allosteric pocket on the enzyme, inducing a conformational change that deforms the catalytic site and suppresses viral replication. uctm.edu

Fungal and Bacterial Enzymes : In the context of antifungal activity, benzimidazole derivatives have been shown to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov For example, a benzimidazole-oxadiazole hybrid (Compound 11 ) demonstrated an IC₅₀ value of 5.6 μM against this enzyme, comparable to the standard drug fluconazole (B54011) (IC₅₀ = 2.3 μM). nih.gov Other potential bacterial enzyme targets include dihydrofolate reductase and (p)ppGpp synthetases/hydrolases. nih.govnih.gov Molecular docking studies have also predicted high affinity of certain benzimidazole-thienopyrimidine derivatives for TrmD, a tRNA-(N1G37) methyltransferase from P. aeruginosa, suggesting a novel mechanism of antibacterial action. mdpi.com

Other Enzymes : Benzimidazole hybrids have also been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes. nih.gov Additionally, certain derivatives act as potent inhibitors of prolyl oligopeptidase (POP), a serine protease implicated in neurological processes, and Casein Kinase-2 (CK2), a protein kinase involved in cancer cell proliferation. researchgate.netnih.gov

Table 2: Enzyme Inhibition by Selected Benzimidazole Derivatives

Modulatory Effects on Cellular Processes and Targets (In Vitro)

Beyond direct enzyme inhibition, benzimidazole derivatives modulate various cellular processes. Their structural resemblance to purine (B94841) bases allows them to interfere with the synthesis of nucleic acids and proteins essential for cell division. ceon.rs In the context of cancer, some derivatives have been found to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govnih.gov For instance, mebendazole (B1676124) and related anthelmintics significantly reduced VEGFR-2 concentration in in vitro cancer cell line models. nih.gov This highlights the potential of these compounds to disrupt critical signaling pathways that support tumor growth and survival.

Pre-clinical Antiviral Activity Assessments (e.g., against Human Cytomegalovirus, HIV-1)

The antiviral properties of benzimidazoles have been extensively studied, particularly against HIV-1 and Human Cytomegalovirus (HCMV).

As discussed, fluorinated benzimidazoles are potent HIV-1 NNRTIs. uctm.edu The activity of these compounds is highly specific, often inhibiting HIV-1 RT without affecting HIV-2 RT. uctm.edu

Several benzimidazole derivatives have also shown activity against HCMV, a major pathogen in immunocompromised individuals. researchgate.net While many approved anti-HCMV drugs target the viral DNA polymerase, research has focused on early-stage inhibitors that block viral attachment or the function of immediate-early (IE) proteins. nih.govresearchgate.net Certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have demonstrated moderate activity against pestiviruses and flaviviruses, which are related to the virus causing Hepatitis C. nih.gov

Anti-inflammatory Properties: Mechanistic Insights (In Vitro Investigations)

Benzimidazole derivatives have shown significant anti-inflammatory potential through various mechanisms. A primary mode of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. nih.gov

In vitro studies using luminol-enhanced chemiluminescence assays have identified 2-substituted benzimidazole derivatives with IC₅₀ values lower than the standard NSAID, ibuprofen. nih.gov Mechanistic investigations suggest these compounds can also inhibit other pro-inflammatory targets like phospholipase A2 and aldose reductase. nih.gov Research on imidazopyridine derivatives, which are structurally related to benzimidazoles, showed that they could inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages. nih.gov Another study found that some 1,3,4-oxadiazole (B1194373) derivatives bearing a benzimidazole nucleus exhibited significant anti-inflammatory activity by inhibiting protein denaturation. researchgate.net

Multi-target Profiling and Polypharmacology Approaches (In Vitro/In Silico)

The broad spectrum of biological activities associated with benzimidazoles suggests that they may act on multiple cellular targets, a concept known as polypharmacology. In silico (computer-based) analyses predict that these derivatives can interact with a wide array of targets, including G-protein coupled receptors (GPCRs), nuclear receptors, proteases, and kinases. ceon.rs This multi-target profile is advantageous, as it can lead to enhanced efficacy or the ability to overcome drug resistance mechanisms. nih.gov

For example, a series of 2-substituted benzimidazoles assessed for anti-inflammatory activity were found to have significant binding affinity not only for COX enzymes but also for aldose reductase, AIKRC, and phospholipase A2, suggesting they could act as multi-targeting inhibitors. nih.gov This approach, combining in vitro screening with computational modeling, is crucial for understanding the complex pharmacology of benzimidazole derivatives and for designing new agents with optimized, multi-targeted therapeutic effects. eurekaselect.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 6,7-Difluoro-1-methyl-1,3-benzimidazole has been achieved through a two-step process commencing from 1,2,3-trifluoro-nitrobenzene. However, the development of more efficient and sustainable synthetic methodologies remains a key research focus. Current research trends in the synthesis of fluorinated benzimidazoles are centered on the use of transition metal-catalyzed cross-coupling reactions, direct C-H functionalization, and the application of novel fluorinating reagents. The goal is to devise synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and energy consumption.

A common synthetic approach for benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. For this compound, this would necessitate a substituted o-phenylenediamine (B120857), which can be prepared from corresponding fluorinated nitroaromatics. The development of one-pot or tandem reactions that streamline the synthesis from readily available starting materials is a significant area of interest.

Starting MaterialReagents/ConditionsProductReference
1,2,3-Trifluoro-nitrobenzene1. N-methylamine 2. Formic acidThis compound

Deeper Mechanistic Understanding of Complex Reactions and Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The formation of the benzimidazole (B57391) ring typically proceeds through a nucleophilic attack of the diamine on the carbonyl group of the acid or its derivative, followed by cyclization and dehydration. The presence of fluorine atoms on the benzene (B151609) ring can influence the reactivity of the starting materials and the stability of intermediates, necessitating detailed mechanistic studies.

Computational modeling and spectroscopic techniques can be employed to elucidate the transition states and reaction intermediates. This deeper insight will enable chemists to rationally design more effective catalysts and reaction protocols for the synthesis of this and related fluorinated heterocycles.

Exploration of Undiscovered Biological Targets and Pathways (Pre-clinical)

Benzimidazole derivatives are known to interact with a wide array of biological targets, including enzymes, receptors, and ion channels. The specific substitution pattern of this compound suggests that it may possess unique biological activities. Pre-clinical research is focused on screening this compound against a diverse panel of biological targets to identify novel therapeutic opportunities.

The fluorine atoms can enhance binding affinity to target proteins through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. Furthermore, the lipophilicity of the molecule can be modulated by the fluorine substituents, which can in turn affect its pharmacokinetic properties. High-throughput screening and computational docking studies are valuable tools in the initial exploration of the biological potential of this compound.

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming the field of drug discovery and materials science. These computational tools can be utilized to predict the physicochemical properties, biological activity, and potential toxicity of this compound and its derivatives. By training algorithms on large datasets of known molecules, ML models can identify structure-activity relationships (SAR) and guide the design of new compounds with improved properties.

For instance, AI can be used to virtually screen large libraries of virtual compounds based on the this compound scaffold to identify candidates with a high probability of interacting with a specific biological target. This in silico approach can significantly accelerate the discovery process and reduce the need for extensive experimental work.

Expansion into Advanced Functional Materials and Nanotechnology

Fluorine-containing heterocyclic compounds are increasingly being recognized for their potential in the development of advanced functional materials. The unique electronic properties of this compound, such as its high electron affinity and tunable energy levels, make it an attractive building block for organic electronics. Potential applications include its use in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

In the realm of nanotechnology, benzimidazole-based materials are being investigated for applications in sensors, catalysis, and drug delivery systems. The ability to functionalize the this compound core allows for the tailoring of its properties for specific nanoscale applications. For example, it could be incorporated into polymer matrices to create novel nanocomposites with enhanced thermal or mechanical properties.

Contribution to Sustainable Chemistry and Green Technologies in Fluorinated Heterocycle Synthesis

The principles of green chemistry are becoming increasingly important in the synthesis of all chemical compounds, including fluorinated heterocycles. Research in this area is focused on developing synthetic routes to this compound that utilize renewable starting materials, environmentally benign solvents, and catalytic methods to minimize waste and energy consumption.

The use of flow chemistry, microwave-assisted synthesis, and biocatalysis are some of the green technologies being explored for the synthesis of benzimidazoles. By adopting these sustainable practices, the environmental impact of producing this and other valuable fluorinated compounds can be significantly reduced, contributing to a more sustainable chemical industry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-Difluoro-1-methyl-1,3-benzimidazole, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of benzimidazole derivatives often involves cyclization reactions using o-phenylenediamine derivatives. For fluorinated analogs like this compound, nucleophilic substitution or condensation with fluorinated precursors under controlled pH and temperature is critical. Microwave-assisted synthesis (e.g., Pd(OAc)₂ catalytic systems) can enhance reaction efficiency and selectivity . Solvent polarity (e.g., DMSO) and catalysts (e.g., K₂CO₃) should be optimized to manage steric effects from fluorine substituents .

Q. How can UV spectroscopy and NMR be utilized to characterize the purity and structure of this compound?

  • Methodological Answer : UV spectroscopy is effective for quantifying benzimidazoles in raw materials via absorbance peaks near 250–300 nm, while 1^1H-NMR and 13^{13}C-NMR resolve substituent positions (e.g., fluorine and methyl groups). For fluorinated derivatives, 19^{19}F-NMR provides specificity for fluorine environments. Elemental analysis and X-ray crystallography (as in [CuCl] complexes) validate molecular geometry .

Q. What role do fluorine atoms play in modulating the physicochemical properties of this compound?

  • Methodological Answer : Fluorine substituents enhance metabolic stability and lipophilicity, improving membrane permeability. The electron-withdrawing nature of fluorine can alter HOMO-LUMO gaps, impacting charge transfer (verified via DFT calculations) . Positional effects (6,7-difluoro vs. 4,6-difluoro) influence reactivity and binding to biological targets like kinases .

Advanced Research Questions

Q. How can molecular docking and QSAR models predict the multi-target kinase inhibition potential of this compound?

  • Methodological Answer : Schrödinger Glide XP or AutoDock Vina can simulate ligand-protein interactions (e.g., with FXR or Hedgehog pathway targets). QSAR models using descriptors like logP, polar surface area, and steric parameters (validated via PCA/MLR) predict binding affinities . Structural optimization should balance fluorine-induced steric hindrance and hydrogen-bonding capacity .

Q. What experimental and computational strategies resolve contradictions in reported biological activities of benzimidazole derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer efficacy often arise from assay variability (e.g., bacterial strain specificity) or substituent positional isomers. Meta-analyses of SAR data (e.g., via PASS software) and in silico ADMET profiling (e.g., Molinspiration) identify confounding factors. In vitro validation under standardized conditions (e.g., MIC assays) is essential .

Q. How do supramolecular assemblies of this compound enhance material science applications?

  • Methodological Answer : The compound’s planar structure facilitates π-π stacking in metal-organic frameworks (MOFs) or coordination polymers. Microwave-promoted synthesis (e.g., Pd-catalyzed cross-coupling) can generate nanowires or microflowers for optoelectronics. Spectroscopic (IR/Raman) and thermal (TGA) analyses quantify stability in these assemblies .

Q. What mechanistic insights do DFT and molecular dynamics (MD) simulations provide about its interaction with biological targets?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-31G* basis sets) model electron density distributions, while MD simulations (e.g., GROMACS) track protein-ligand dynamics over nanoseconds. For FXR agonists, interaction frequency analysis (e.g., with Ser90/Thr127 residues) identifies critical binding motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.